molecular formula C7H11NO2S B1297613 Ethyl 3-isothiocyanatobutyrate CAS No. 206750-29-0

Ethyl 3-isothiocyanatobutyrate

Cat. No.: B1297613
CAS No.: 206750-29-0
M. Wt: 173.24 g/mol
InChI Key: BJPWLYQGLIRJLZ-UHFFFAOYSA-N
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Description

Ethyl 3-isothiocyanatobutyrate is an organic compound with the molecular formula C7H11NO2S and a molecular weight of 173.233. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its isothiocyanate functional group, which imparts unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-isothiocyanatobutyrate can be synthesized through the reaction of ethyl 3-aminobutyrate with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethyl 3-aminobutyrate+ThiophosgeneEthyl 3-isothiocyanatobutyrate+Hydrogen chloride\text{Ethyl 3-aminobutyrate} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Ethyl 3-aminobutyrate+Thiophosgene→Ethyl 3-isothiocyanatobutyrate+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles such as amines or alcohols.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and ethanol are frequently used.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.

Major Products:

    Substituted Thioureas: Formed through nucleophilic substitution with amines.

    Thiocarbamates: Formed through reactions with alcohols.

Scientific Research Applications

Ethyl 3-isothiocyanatobutyrate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of ethyl 3-isothiocyanatobutyrate primarily involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The compound’s ability to inhibit enzymes and modify proteins makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Ethyl 2-isothiocyanatopropionate
  • Ethyl 4-isothiocyanatobutyrate
  • Methyl 3-isothiocyanatobutyrate

Comparison: this compound is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to ethyl 2-isothiocyanatopropionate, it has a longer carbon chain, which can affect its solubility and interaction with other molecules.

Properties

IUPAC Name

ethyl 3-isothiocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-3-10-7(9)4-6(2)8-5-11/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWLYQGLIRJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339871
Record name Ethyl 3-isothiocyanatobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206750-29-0
Record name Ethyl 3-isothiocyanatobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206750-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-isothiocyanatobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206750-29-0
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